

Application Note: Quantitative Analysis of 4-Chloro-3-propoxybenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-propoxybenzoic acid

CAS No.: 65136-52-9

Cat. No.: B1454831

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Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of **4-Chloro-3-propoxybenzoic acid**. Designed for researchers, analytical scientists, and professionals in drug development, this guide outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed with a focus on accuracy, precision, and adherence to international validation standards, ensuring reliable quantification in various sample matrices.

Introduction and Physicochemical Overview

4-Chloro-3-propoxybenzoic acid is an aromatic carboxylic acid derivative. Its accurate quantification is critical for process control, stability testing, and quality assurance in pharmaceutical manufacturing and development. Understanding its chemical nature is fundamental to developing a robust analytical method.

The structure possesses a carboxylic acid group, a halogen (chlorine), and an ether (propoxy) linkage on a benzene ring. These features dictate its solubility, chromatographic behavior, and

detection characteristics. The carboxylic acid moiety makes the molecule's retention in reversed-phase chromatography highly dependent on the mobile phase pH.[1]

Physicochemical Properties of **4-Chloro-3-propoxybenzoic acid**:

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ ClO ₃	[2]
Molar Mass	214.64 g/mol	[2]
XLogP3	3.5	[2]
Hydrogen Bond Donor Count	1	[2]

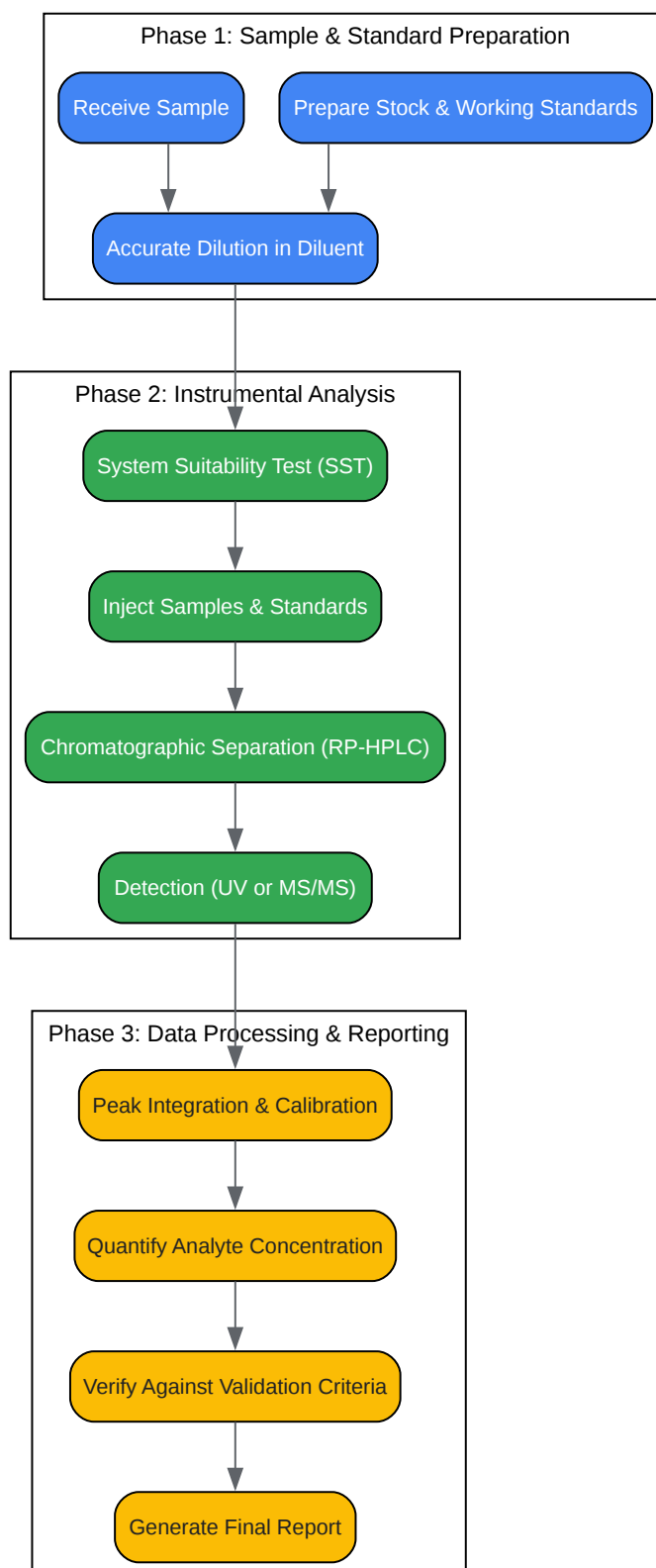
| Hydrogen Bond Acceptor Count| 3 |[2] |

Core Analytical Strategy: Chromatographic Separation

The primary challenge in analyzing aromatic carboxylic acids is managing their ionic character. [1] In reversed-phase HPLC, the carboxylic acid group can exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape and inconsistent retention times. The core strategy to overcome this is ion suppression. By acidifying the mobile phase (e.g., with formic or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the neutral, more hydrophobic form, ensuring sharp, reproducible peaks.[1][3]

For this reason, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It offers excellent resolving power and is compatible with both UV and Mass Spectrometry detectors.

Workflow for Quantification of 4-Chloro-3-propoxybenzoic acid



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Caption: General workflow for the quantification of **4-Chloro-3-propoxybenzoic acid**.

Protocol 1: Quantification by HPLC-UV

This method is ideal for routine quality control, assay, and purity testing where moderate sensitivity is sufficient. The aromatic ring and carboxylic acid group provide strong UV absorbance.

Materials and Reagents

- **4-Chloro-3-propoxybenzoic acid** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (88% or higher)
- Ultrapure water (18.2 M Ω ·cm)

Instrumentation and Conditions

- HPLC System: Quaternary or Binary pump, autosampler, column oven, and UV/PDA detector.
- Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: Acetonitrile/Water (50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 238 nm (A preliminary wavelength scan is recommended to confirm the absorbance maximum).
- Injection Volume: 10 μ L.

Step-by-Step Protocol

- Standard Preparation:
 - Prepare a primary stock solution of **4-Chloro-3-propoxybenzoic acid** at 1.0 mg/mL in Methanol.
 - From the stock, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the Sample Diluent. This range should bracket the expected sample concentration.
- Sample Preparation:
 - Accurately weigh the sample material.
 - Dissolve and dilute it in the Sample Diluent to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).
 - Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.^[3]
- System Suitability Test (SST):
 - Before running the sequence, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
 - Acceptance Criteria:
 - Relative Standard Deviation (RSD) of peak area < 2.0%.
 - Tailing factor between 0.8 and 1.5.
 - Theoretical plates > 2000.
- Analysis Sequence:
 - Run a blank (Sample Diluent) injection.
 - Inject the calibration standards from lowest to highest concentration.

- Inject the prepared samples.
- Periodically inject a check standard to monitor system stability.
- Data Analysis:
 - Integrate the peak corresponding to **4-Chloro-3-propoxybenzoic acid**.
 - Construct a linear regression calibration curve of peak area versus concentration.
 - Calculate the concentration of the analyte in the samples using the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring lower detection limits, such as impurity analysis, metabolite studies, or analysis in complex biological matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.^[4]

Instrumentation and Conditions

- LC System: As described in Protocol 1.
- Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
- Mobile Phase: Same as Protocol 1. A lower flow rate is used to match the smaller column diameter.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: ESI, Negative. The carboxylic acid readily loses a proton to form the [M-H]⁻ ion.
- MRM Transitions:

- The specific transitions must be determined by infusing a standard solution. For **4-Chloro-3-propoxybenzoic acid** ($C_{10}H_{11}ClO_3$, MW 214.64), the precursor ion will be m/z 213.0 $[M-H]^-$.
- Hypothetical Transitions (to be confirmed experimentally):
 - Quantifier: m/z 213.0 → 171.0 (Loss of C_3H_6 - propene)
 - Qualifier: m/z 213.0 → 127.0 (Loss of C_3H_6 and CO_2)

Step-by-Step Protocol

- Standard and Sample Preparation:
 - Prepare standards and samples as described in Protocol 1, but at much lower concentrations appropriate for the sensitivity of the MS (e.g., in the ng/mL range).
- MS Optimization:
 - Infuse a standard solution (approx. 100 ng/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for the selected MRM transitions.
- Analysis:
 - Perform system suitability and run the analytical sequence as outlined in Protocol 1. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and instrument variability.
- Data Analysis:
 - Quantify the analyte using the peak area ratio of the analyte's quantifier transition to that of the internal standard.

Method Validation

Any analytical method used for regulatory purposes must be validated to demonstrate its suitability for the intended purpose.^[5] The validation should be performed according to the

International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Summary of Validation Parameters and Typical Acceptance Criteria:

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal is unequivocally from the analyte.	No interference from blank, placebo, or related substances at the analyte's retention time. Peak purity should pass for PDA.
Linearity	To demonstrate a proportional relationship between concentration and response.	Correlation coefficient (r^2) \geq 0.999 over the specified range.
Range	The concentration interval where the method is precise, accurate, and linear.	For Assay: 80-120% of the test concentration. For Impurities: From reporting limit to 120% of the specification.
Accuracy	The closeness of test results to the true value.	% Recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels.
Precision (Repeatability & Intermediate)	The degree of scatter between a series of measurements.	Repeatability (intra-day) RSD \leq 2.0%. Intermediate Precision (inter-day, inter-analyst) RSD \leq 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantified with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1; Precision (RSD) at LOQ \leq 10%.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met when parameters like flow rate ($\pm 10\%$), column temp ($\pm 5^\circ\text{C}$), and mobile phase composition ($\pm 2\%$) are varied. |

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